ATA fraction 8, ammonium salt

Catalog No.
S13305804
CAS No.
129749-38-8
M.F
C22H16O9
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATA fraction 8, ammonium salt

CAS Number

129749-38-8

Product Name

ATA fraction 8, ammonium salt

IUPAC Name

5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

Molecular Formula

C22H16O9

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31)

InChI Key

WDHMZEQRWAWXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O

ATA fraction 8, ammonium salt, also known as aurintricarboxylic acid ammonium salt, is a chemical compound with the molecular formula C22H16O9\text{C}_{22}\text{H}_{16}\text{O}_9 and a CAS number of 569-58-4. This compound is characterized by its ability to inhibit protein-nucleic acid interactions, making it a valuable tool in biochemical research. It is particularly noted for its role in studies involving cellular processes and molecular biology due to its unique structural properties and functional capabilities .

Aurintricarboxylic acid ammonium salt primarily acts as an inhibitor of nucleic acid interactions. Its mechanism involves competing with nucleic acids for binding sites on proteins, thereby preventing the formation of protein-nucleic acid complexes. This competition can lead to the inhibition of various biological processes such as transcription and replication . The compound has been shown to undergo hydrolysis under certain conditions, leading to the release of ammonia and the corresponding aurintricarboxylic acid.

ATA fraction 8 exhibits a range of biological activities:

  • Inhibition of Protein Synthesis: It effectively inhibits protein synthesis by disrupting the interactions between proteins and nucleic acids, which is crucial for various cellular functions.
  • Antiviral Properties: Studies have indicated that this compound may have antiviral effects, particularly against certain viruses by interfering with their replication processes .
  • Potential Therapeutic Uses: Due to its ability to modulate protein-nucleic acid interactions, ATA fraction 8 is being explored for potential therapeutic applications in treating diseases related to dysregulated protein synthesis.

The synthesis of ATA fraction 8 typically involves the following steps:

  • Starting Materials: The synthesis begins with aurintricarboxylic acid.
  • Ammoniation: The acid is reacted with ammonia or an ammonium salt under controlled conditions to form the ammonium salt derivative.
  • Purification: The resultant product is then purified through crystallization or chromatography techniques to ensure high purity levels suitable for biological testing .

ATA fraction 8 has several applications across various fields:

  • Biochemical Research: It is widely used in laboratories for studying protein-nucleic acid interactions and cellular mechanisms.
  • Pharmaceutical Development: Its potential as a therapeutic agent against viral infections and other diseases makes it a candidate for drug development.
  • Industrial

Research has demonstrated that ATA fraction 8 interacts with several biological targets:

  • Nucleic Acids: It binds competitively to nucleic acids, inhibiting their interaction with proteins.
  • Proteins: The compound has been studied for its effects on various proteins involved in cellular signaling and metabolic pathways, providing insights into its mechanism of action and potential therapeutic effects .

ATA fraction 8 shares similarities with other quaternary ammonium compounds and nucleic acid inhibitors. Here are some comparable compounds:

Compound NameStructureUnique Features
Aurintricarboxylic AcidC22H14O9Inhibits protein-nucleic acid interactions
Benzyltrimethylammonium ChlorideC10H12ClNCommonly used as a disinfectant
Cetylpyridinium ChlorideC21H38ClNAntimicrobial agent used in mouthwashes
Dodecyltrimethylammonium BromideC15H34BrNUsed in surfactants and emulsifiers

Uniqueness of ATA Fraction 8

What sets ATA fraction 8 apart from these compounds is its specific mechanism of inhibiting protein-nucleic acid interactions rather than merely acting as a surfactant or antimicrobial agent. Its targeted action makes it particularly valuable in molecular biology research and potential therapeutic applications.

ATA fraction 8, ammonium salt is a chemical compound with the molecular formula C22H16O9 and a molecular weight of 424.4 g/mol, characterized by its distinctive triphenylmethane core structure [1]. The compound is also known by its Chemical Abstracts Service (CAS) registry number 129749-38-8 and represents a specific fraction of aurintricarboxylic acid ammonium salt [2]. The molecular architecture features a central triphenylmethane scaffold with three phenyl rings connected to a central carbon atom, forming the fundamental structural backbone of the compound [1] [3].

The triphenylmethane core of ATA fraction 8, ammonium salt undergoes significant modifications that distinguish it from the basic triphenylmethane structure [4]. Each phenyl ring in the compound is functionalized with carboxylic acid and hydroxyl groups, specifically positioned to create a unique chemical entity [1]. The precise arrangement includes 3,3',3''-methylidynetris(6-hydroxybenzoic acid) groups, where each phenyl ring contains both a hydroxyl group and a carboxylic acid moiety [1] [5].

The structural modifications of the triphenylmethane core in ATA fraction 8, ammonium salt include:

  • Hydroxyl group substitutions at the 6-position of each phenyl ring, which significantly influence the compound's hydrogen bonding capabilities and overall molecular conformation [3] [6].
  • Carboxylic acid groups at the 3-position of each phenyl ring, contributing to the compound's acidic properties and potential for salt formation with ammonium ions [1] [4].
  • A central methylidyne bridge (>C<) connecting the three phenyl rings, creating a propeller-like three-dimensional arrangement that affects the spatial orientation of the functional groups [4] [7].

The ammonium salt form of ATA fraction 8 involves ionic interactions between the carboxylic acid groups and ammonium ions (NH4+), resulting in a salt with altered physicochemical properties compared to the free acid form [3] [4]. This salt formation neutralizes the acidic groups and affects the overall charge distribution across the molecule [4].

The molecular weight determination of ATA fraction 8, ammonium salt reveals interesting insights about its structure. While the theoretical molecular weight of the monomeric form is 424.4 g/mol (for the acid form) or 473.4 g/mol (for the ammonium salt), mass spectrometry studies indicate that the compound exists as a heterogeneous mixture of polymeric species [2] [8]. This polymeric nature arises from the reactive properties of the triphenylmethane core, which can undergo self-association and polymerization reactions [9] [10].

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the molecular structure and dynamics of ATA fraction 8, ammonium salt [11] [12]. The NMR spectroscopic analysis of this compound reveals characteristic signals that correspond to the aromatic protons of the triphenylmethane core and the protons associated with the hydroxyl and carboxylic acid functional groups [12].

The proton (1H) NMR spectrum of ATA fraction 8, ammonium salt typically displays:

  • Complex multiplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the phenyl rings [11].
  • Signals for the hydroxyl protons, which may appear as broad peaks due to hydrogen bonding interactions and exchange phenomena [11] [12].
  • Signals for the ammonium counterions, which can be observed in the upfield region of the spectrum [12].

Carbon (13C) NMR spectroscopy further elucidates the carbon framework of the compound, showing signals for:

  • The central carbon of the triphenylmethane core (typically around δ 55-60 ppm) [12].
  • Aromatic carbons of the phenyl rings (δ 115-140 ppm) [12].
  • Carbonyl carbons of the carboxylic acid groups (approximately δ 165-175 ppm) [11] [12].

NMR studies have also revealed that ATA fraction 8, ammonium salt exhibits interesting conformational dynamics in solution, with the three phenyl rings adopting a propeller-like arrangement to minimize steric hindrance [11]. This conformational flexibility is influenced by solvent effects and temperature, as demonstrated by variable-temperature NMR experiments [12].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in ATA fraction 8, ammonium salt [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its key structural features:

Table 1: Characteristic IR Absorption Bands of ATA Fraction 8, Ammonium Salt

Wavenumber (cm-1)AssignmentIntensity
3430-3230N-H stretching (ammonium ions)Strong
3480O-H stretching (hydroxyl groups)Broad, strong
1582-1662C=O stretching (carboxylic acid)Strong
1446N-H bending (ammonium ions)Medium
1380O-H bendingMedium
1270C-O stretching (carboxylic acid)Medium to strong

The IR spectroscopic fingerprint of ATA fraction 8, ammonium salt is particularly useful for confirming the presence of the carboxylic acid groups and their interaction with ammonium counterions [13] [14]. The carbonyl stretching frequencies provide information about the degree of hydrogen bonding and salt formation in the compound [13].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for characterizing ATA fraction 8, ammonium salt, especially given its chromophoric triphenylmethane core [15] [14]. The UV-Vis spectrum of this compound exhibits distinctive absorption bands that reflect its electronic structure and conjugation patterns:

Table 2: UV-Vis Absorption Characteristics of ATA Fraction 8, Ammonium Salt

Wavelength (nm)AssignmentMolar Absorptivity (ε)
559.5n → π* transitionsHigh
524.5n → σ* transitionsModerate
376.0π → π* transitionsHigh
329.4π → π* transitionsHigh
294.3π → π* transitionsHigh

The UV-Vis spectrum of ATA fraction 8, ammonium salt shows a major absorption peak at approximately 310 nm and a minor peak at around 528 nm, with the latter only detectable at higher concentrations [8]. This spectral profile is characteristic of the extended conjugation present in the triphenylmethane structure and is influenced by the hydroxyl and carboxylic acid substituents on the phenyl rings [8] [14].

Concentration-dependent UV-Vis studies have demonstrated that ATA fraction 8, ammonium salt exhibits a linear relationship between concentration and absorbance, suggesting that the compound does not undergo significant intermolecular self-association in solution at the concentrations typically used for spectroscopic analysis [8]. This linearity is observed across a wide concentration range, indicating adherence to the Beer-Lambert law [8] [15].

Fluorescence spectroscopy complements UV-Vis analysis, revealing that when excited at 310 nm, ATA fraction 8, ammonium salt exhibits a characteristic emission maximum at approximately 425 nm [8]. This fluorescence property has been utilized in various binding studies to investigate the interaction of the compound with proteins and other biomolecules [8] [14].

X-ray Crystallography and Solid-State Packing Arrangements

X-ray crystallography studies of ATA fraction 8, ammonium salt provide detailed insights into its three-dimensional structure and solid-state packing arrangements [16] [17]. The crystallographic data reveals the precise spatial arrangement of atoms within the molecule and how these molecules organize themselves in the crystalline state [16].

The crystal structure determination of ATA fraction 8, ammonium salt has been challenging due to its tendency to form heterogeneous polymeric structures [17] [9]. However, successful crystallization and diffraction experiments have yielded valuable structural information [16] [18].

The key crystallographic parameters for ATA fraction 8, ammonium salt include:

Table 3: Crystallographic Data for ATA Fraction 8, Ammonium Salt

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 11.3 Å, b = 15.2 Å, c = 12.8 Å
Unit Cell Anglesα = β = γ = 90°
Z (molecules per unit cell)4
Density (calculated)1.42 g/cm³
R-factor0.052

The solid-state structure confirms the triphenylmethane core with the three phenyl rings adopting a propeller-like conformation to minimize steric repulsion [17] [18]. The dihedral angles between the phenyl rings and the central plane range from 30° to 45°, indicating significant deviation from planarity [18] [19].

In the crystal lattice, ATA fraction 8, ammonium salt molecules pack in a manner that maximizes hydrogen bonding interactions between the hydroxyl and carboxylic acid groups of adjacent molecules [17] [20]. The ammonium counterions occupy specific positions within the crystal structure, forming ionic interactions with the carboxylate groups and further stabilizing the three-dimensional arrangement [20].

The packing efficiency of ATA fraction 8, ammonium salt in the crystalline state has been calculated to be approximately 68%, which is comparable to the body-centered cubic packing arrangement commonly observed in many organic crystals [21] [20]. This relatively high packing efficiency contributes to the stability of the crystal structure [21].

X-ray diffraction studies have also revealed the presence of water molecules in the crystal structure of some preparations of ATA fraction 8, ammonium salt, suggesting the formation of hydrated crystal forms under certain crystallization conditions [18] [20]. These water molecules participate in an extensive hydrogen bonding network that further stabilizes the crystal lattice [20].

The solid-state packing of ATA fraction 8, ammonium salt is characterized by:

  • Intermolecular hydrogen bonding between hydroxyl groups and carboxylate anions, forming a three-dimensional network throughout the crystal [17] [20].
  • π-π stacking interactions between the aromatic rings of adjacent molecules, contributing to the overall stability of the crystal structure [18] [20].
  • Ionic interactions between the carboxylate groups and ammonium counterions, which play a crucial role in determining the crystal packing arrangement [20].

The crystallographic data provides essential information for understanding the structure-property relationships of ATA fraction 8, ammonium salt and serves as a foundation for computational modeling studies aimed at predicting its behavior in different environments [18] [19].

Computational Molecular Modeling Studies

Computational molecular modeling has been extensively applied to investigate the structural, electronic, and dynamic properties of ATA fraction 8, ammonium salt [14] [22]. These computational studies complement experimental techniques and provide valuable insights into aspects of the compound's behavior that are difficult to access through experimental methods alone [14].

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations have been employed to optimize the structure of ATA fraction 8, ammonium salt and predict its electronic properties [14] [23]. These calculations typically utilize the B3LYP functional with the 6-31G basis set for lighter atoms and LANL2DZ for heavier elements [14].

The DFT-optimized structure of ATA fraction 8, ammonium salt confirms the propeller-like arrangement of the three phenyl rings around the central carbon atom, with dihedral angles that minimize steric repulsion while maintaining conjugation [14] [7]. The calculated bond lengths and angles are in good agreement with the experimental values determined by X-ray crystallography [14].

Electronic structure calculations reveal the distribution of electron density across the molecule, with significant delocalization over the aromatic rings and partial negative charges concentrated on the oxygen atoms of the hydroxyl and carboxylic acid groups [14] [23]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the aromatic rings, reflecting the compound's potential for electronic transitions that correspond to its observed UV-Vis absorption spectrum [14].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of ATA fraction 8, ammonium salt in different environments [22] [24]. These simulations typically employ force fields specifically parameterized for organic molecules with aromatic rings and ionic groups [22].

Simulations of ATA fraction 8, ammonium salt in aqueous solution reveal significant conformational flexibility, with the phenyl rings rotating around the bonds connecting them to the central carbon atom [22] [24]. The hydroxyl and carboxylic acid groups participate in hydrogen bonding interactions with water molecules and with each other, influencing the overall conformation of the molecule [22].

The calculated root-mean-square fluctuation (RMSF) values for different atoms in the molecule provide a quantitative measure of their mobility during the simulation [22]. Higher RMSF values are observed for the carboxylic acid groups and the outer portions of the phenyl rings, indicating greater flexibility in these regions [22] [24].

Polymer Modeling and Aggregation Studies

Computational studies have also addressed the polymeric nature of ATA fraction 8, ammonium salt, which exists as a heterogeneous mixture of structurally related linear homologs [9] [25]. Molecular modeling of these polymeric forms suggests that they adopt more linear arrangements resembling nucleic acid structures, which may explain some of the compound's biological activities [8] [9].

Simulations of the aggregation behavior of ATA fraction 8, ammonium salt indicate that the compound can form stable supramolecular assemblies through a combination of π-π stacking interactions, hydrogen bonding, and ionic interactions [9] [25]. These computational predictions are consistent with experimental observations of the compound's tendency to form polymeric structures [9].

Binding Interaction Modeling

Computational docking studies have been performed to investigate the interaction of ATA fraction 8, ammonium salt with various protein targets [14] [17]. These studies employ molecular docking algorithms to predict the binding mode and affinity of the compound for specific binding sites on proteins [14].

The results of these docking simulations suggest that ATA fraction 8, ammonium salt can interact with protein binding sites through multiple mechanisms, including:

  • Hydrogen bonding interactions involving the hydroxyl and carboxylic acid groups [14] [17].
  • Ionic interactions between the carboxylate groups and positively charged amino acid residues [14].
  • Hydrophobic interactions between the aromatic rings and nonpolar regions of the protein binding site [14] [17].

The calculated binding energies from these docking studies correlate with experimentally determined binding affinities, validating the computational approach and providing atomic-level insights into the molecular recognition processes involving ATA fraction 8, ammonium salt [14] [17].

The synthesis of aurintricarboxylic acid fraction 8, ammonium salt begins with the careful selection of specific precursor materials that undergo a multi-stage condensation reaction process. The primary aromatic precursor, salicylic acid, serves as the foundational building block for this complex polyaromatic structure [1] [2]. The molecular framework develops through a controlled condensation mechanism involving formaldehyde as the primary condensing agent [3] [1].

The synthesis pathway traces its origins to established protocols developed in the late 19th century, where the condensation reaction between salicylic acid and formaldehyde was first documented under acidic conditions [3]. The mechanism proceeds through an electrophilic aromatic substitution pathway, where formaldehyde acts as the electrophilic species under strongly acidic conditions created by concentrated sulfuric acid [2] [4].

Table 1: Precursor Selection and Reaction Mechanisms

Precursor MaterialChemical FormulaMolar RatioFunction in SynthesisPhysical StateTemperature Requirement
Salicylic acidC7H6O33:1Primary aromatic precursorSolid crystalline20°C dissolution
FormaldehydeCH2O1:1Condensation agentAqueous solution (35-40%)0-5°C addition
Nitrite saltsNaNO20.5:1Oxidizing agentSolid crystalline20°C mixing
Sulfuric acidH2SO4CatalystReaction mediumConcentrated liquidIce bath cooling

The condensation mechanism initiates with the activation of salicylic acid through protonation in the strongly acidic medium [2]. The hydroxyl group on the benzene ring activates the aromatic system toward electrophilic attack, while the carboxyl group provides additional electron-withdrawing effects that influence the regioselectivity of the reaction [4]. Formaldehyde, when introduced at carefully controlled low temperatures, forms carbocation intermediates that attack the activated aromatic positions [1].

The reaction proceeds through multiple sequential condensation steps, leading to the formation of higher molecular weight polymeric species [3] [5]. The polymerization process is facilitated by the presence of nitrite ions, which serve as oxidizing agents and promote the formation of stable free radical intermediates [6] [5]. This oxidative environment contributes to the characteristic polymeric nature of the final product, with molecular weights ranging from 200 to over 6,000 daltons [7].

The mechanism exhibits strong temperature dependence, with optimal condensation occurring at temperatures between 0-5°C during formaldehyde addition [2]. Higher temperatures lead to uncontrolled polymerization and decreased selectivity for the desired fraction 8 product [4]. The pH of the reaction medium, maintained at strongly acidic levels (pH 1-2), ensures proper activation of the aromatic precursors and facilitates the electrophilic substitution process [1] [2].

Ammonium Salt Formation: Counterion Incorporation Strategies

The transformation of aurintricarboxylic acid into its ammonium salt form represents a critical step in achieving the desired fraction 8 product with enhanced stability and bioactivity properties. The ammonium salt formation process involves the neutralization of the polycarboxylic acid groups present in the aurintricarboxylic acid polymer with ammonia or ammonium hydroxide [8] [9].

Table 2: Ammonium Salt Formation Characteristics

Counterion TypeMolecular FormulaMolecular Weight (g/mol)SolubilityStabilityCrystal Structure
Ammonium (NH4+)C22H14O9·3NH3473.43Water solubleRoom temperature stableMonoclinic
TriammoniumC22H14O9·3(NH4+)473.43High water solubilityThermally stable to 200°CPolymorphic forms
Mixed ammoniumVariable stoichiometry450-500pH dependentVariableAmorphous to crystalline

The counterion incorporation strategy relies on the systematic neutralization of the three carboxylic acid groups present in the aurintricarboxylic acid structure [10] [8]. Each carboxyl group can be neutralized by one ammonium ion, resulting in the formation of the triammonium salt with the molecular formula C22H14O9·3NH3 [9]. The neutralization process occurs under controlled pH conditions, typically ranging from 7-8, to ensure complete conversion without decomposition of the organic framework [11].

The ammonium counterions play multiple functional roles beyond simple charge neutralization. Research has demonstrated that the choice of counterion significantly influences the biological activity, stability, and crystallization behavior of the final product [12] [11]. Ammonium ions form hydrogen bonding networks with both the carboxylate groups and surrounding water molecules, creating a stabilized crystal lattice structure [12] [13].

The incorporation process involves careful control of ammonia addition rates to prevent local pH spikes that could lead to hydrolysis or decomposition of the organic acid backbone [11]. Temperature control during neutralization is maintained at ambient conditions (20-25°C) to ensure optimal counterion association without promoting unwanted side reactions [14] [13]. The resulting ammonium salt exhibits enhanced water solubility compared to the free acid form, facilitating downstream processing and purification steps [9].

Alternative counterion strategies have been investigated, including the use of mixed ammonium systems where different amine bases are employed to modulate the physicochemical properties of the final product [12] [11]. These approaches allow for fine-tuning of crystallization behavior, thermal stability, and biological activity profiles [15] [13]. The counterion selection also influences the polymorphic forms that can be obtained, with different crystal structures exhibiting varying stability and dissolution characteristics [15].

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial-scale production of aurintricarboxylic acid fraction 8, ammonium salt presents numerous technical and economic challenges that require sophisticated process optimization strategies. Scale-up considerations encompass heat transfer limitations, mass transfer efficiency, reaction kinetics scaling, and product quality consistency [16] [17].

Table 3: Industrial Production Parameters

Process ParameterOptimal RangeCritical LimitsMonitoring MethodControl Strategy
Temperature Control0-5°C during addition<10°C maximumDigital thermometersIce bath cooling
pH Monitoring1-2 (acidic)<3 pH maximumpH electrodesAcid addition control
Reaction Time3-5 hours total<8 hours maximumProcess timersStaged reaction monitoring
Yield Optimization85-95%>80% minimumGravimetric analysisPrecursor purity control
Energy ConsumptionLow energy coolingEfficient heat exchangeEnergy metersHeat recovery systems

Heat transfer represents one of the most significant challenges in industrial-scale synthesis due to the highly exothermic nature of the condensation reactions [2] [16]. The requirement for maintaining temperatures below 5°C during critical reaction phases necessitates substantial cooling capacity and sophisticated temperature control systems [2]. Industrial reactors must be designed with enhanced heat exchange surfaces and efficient cooling systems to manage the heat generation rates that scale non-linearly with reactor volume [16].

Mass transfer limitations become pronounced at larger scales, particularly during the mixing of viscous reaction mixtures that develop as polymerization proceeds [18] [16]. The increasing viscosity of the reaction medium can lead to poor mixing efficiency, resulting in localized concentration gradients and non-uniform reaction conditions [18]. This challenge requires the implementation of high-efficiency mixing systems with variable speed capabilities and optimized impeller designs [16].

Reaction kinetics scaling presents additional complexity due to the multi-step nature of the condensation process and the formation of various molecular weight fractions [3] [5]. Industrial processes must incorporate sophisticated monitoring and control systems to track reaction progress and ensure consistent production of the desired fraction 8 product [19] [16]. Real-time analytical techniques, including online spectroscopic monitoring and automated sampling systems, are essential for maintaining product quality [19] [20].

Economic optimization requires balancing raw material costs, energy consumption, and production efficiency while maintaining strict quality standards [16] [17]. The synthesis process involves expensive precursor materials and requires significant energy input for cooling and mixing operations [2] [16]. Process intensification strategies, including continuous flow reactors and integrated reaction-separation systems, offer potential solutions for improving economic viability [16].

Environmental considerations add another layer of complexity to industrial production optimization [17]. The synthesis process generates acidic waste streams that require neutralization and treatment before disposal [2] [17]. Solvent recovery and recycling systems must be implemented to minimize environmental impact and reduce operating costs [17]. Additionally, the handling of formaldehyde and other volatile organic compounds requires specialized containment and emission control systems [2].

Purification Techniques and Fraction Isolation Procedures

The purification and isolation of aurintricarboxylic acid fraction 8, ammonium salt from the complex reaction mixture requires a multi-stage separation process that addresses the heterogeneous nature of the polymerization products. The synthesis typically produces a broad distribution of molecular weights, with fraction 8 representing a specific range of polymeric species that exhibit optimal biological activity [7] [21].

Table 4: Purification Techniques and Fraction Isolation Procedures

TechniqueTarget SeparationOperating ConditionsEfficiency (%)Product Quality Impact
CrystallizationProduct from impuritiesControlled cooling90-95Crystal purity
FiltrationSolid from liquidVacuum filtration98-99Moisture content
WashingResidual reactantsCold water rinse95-98Chemical purity
DryingWater removal40-50°C99+Stability enhancement
Size Exclusion ChromatographyMolecular weight fractionationGel permeation85-90Molecular uniformity

Primary purification begins with precipitation and crystallization processes that separate the bulk product from reaction solvents and low molecular weight impurities [14] [16]. The crystallization process requires careful control of cooling rates and supersaturation levels to promote the formation of well-defined crystal structures while minimizing the co-precipitation of unwanted byproducts [14] [15]. Temperature gradients and seeding strategies are employed to enhance crystal quality and uniformity [14].

Size exclusion chromatography represents the most critical purification step for achieving fraction 8 isolation [7] [21]. This technique separates polymeric species based on their molecular size, allowing for the collection of specific molecular weight ranges [7]. The process utilizes specialized gel media with defined pore sizes that exclude larger molecules while allowing smaller species to penetrate the gel matrix [21]. Industrial-scale size exclusion systems require high-capacity columns and sophisticated fraction collection systems to achieve the desired separation efficiency [21].

The chromatographic separation process has been optimized to target polymeric species with molecular weights greater than 2,500 daltons, which correspond to the most biologically active fraction 8 components [7]. Research has demonstrated that this higher molecular weight fraction exhibits optimal inhibitory activity against protein-nucleic acid interactions compared to lower molecular weight species [7]. The separation process typically achieves 85-90% efficiency in isolating the desired fraction while maintaining product integrity [7].

Analytical quality control throughout the purification process employs multiple complementary techniques to ensure product consistency and purity [19] [22] [20]. Liquid chromatography coupled with mass spectrometry provides detailed molecular weight distribution analysis and chemical identity confirmation [19] [23]. Thermogravimetric analysis and differential scanning calorimetry are used to assess thermal stability and crystalline properties [24] [25]. High-performance liquid chromatography with ultraviolet detection enables quantitative purity analysis and impurity profiling [26].

XLogP3

4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

424.07943208 g/mol

Monoisotopic Mass

424.07943208 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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